![molecular formula C12H21NO5 B1526687 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1161428-99-4](/img/structure/B1526687.png)
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a pyrrolidine derivative with significant implications in pharmaceutical chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent, enhances its biological activity and utility in drug development.
- Molecular Formula : CHNO
- Molecular Weight : 259.3 g/mol
- CAS Number : 1161428-99-4
- Boiling Point : Approximately 366.1 °C (predicted)
- Density : 1.170 g/cm³ (predicted)
- pKa : 4.11 (predicted)
Biological Activity Overview
The biological activity of Boc-pyrrolidine primarily revolves around its role as an intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents. Its derivatives have been studied for their potential in treating viral infections, including hepatitis C.
Antiviral Properties
Boc-pyrrolidine has been identified as a crucial precursor in the synthesis of antiviral medications. For instance, it plays a role in the development of compounds that target the hepatitis C virus (HCV) and human Factor Xa, which is relevant for anticoagulant therapies. The compound's derivatives exhibit significant antiviral activity, inhibiting viral replication through various mechanisms.
Case Studies
-
Antiviral Activity Against HCV :
A study demonstrated that derivatives of Boc-pyrrolidine showed high affinity for HCV polymerase, leading to effective inhibition of viral replication. The mechanism involves interference with the viral RNA synthesis pathway. -
Factor Xa Inhibition :
Research has indicated that Boc-pyrrolidine derivatives can bind effectively to Factor Xa, demonstrating potential as anticoagulants. Molecular docking studies revealed favorable binding interactions that could be exploited for therapeutic purposes.
Interaction Studies
Computational studies have been employed to predict the binding affinities of Boc-pyrrolidine with various biological targets. These studies utilize molecular docking simulations to elucidate potential therapeutic effects and guide further modifications to enhance efficacy.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Boc-pyrrolidine | Contains methoxymethyl group | Intermediate for antiviral drugs |
Derivative A | Lacks methoxymethyl group | Potentially similar antiviral properties |
Derivative B | Different stereochemistry | Antiviral activity against HCV |
Scientific Research Applications
Medicinal Chemistry
- Prodrug Design : The compound serves as a prodrug due to its ability to undergo hydrolysis in physiological conditions, releasing the active drug moiety. This property is particularly valuable in enhancing the solubility and bioavailability of poorly soluble drugs.
- Peptide Synthesis : Boc-methoxymethyl-pyrrolidine carboxylic acid is utilized as a building block in peptide synthesis. Its protective group can be easily removed under mild conditions, facilitating the formation of complex peptide structures without compromising their integrity.
- Antiviral and Anticancer Research : Research has indicated that derivatives of this compound exhibit antiviral and anticancer properties, making it a candidate for further pharmacological studies. For instance, modifications to the pyrrolidine ring have shown promise in inhibiting viral replication and tumor growth.
Organic Synthesis
- Chiral Auxiliary : The compound acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its use has been documented in synthesizing various biologically active molecules with high stereoselectivity.
- Functionalization Reactions : The presence of multiple functional groups allows for diverse chemical transformations, including alkylation and acylation reactions. This versatility makes it a valuable intermediate in synthetic organic chemistry.
Material Science
- Polymer Chemistry : Boc-methoxymethyl-pyrrolidine carboxylic acid has been investigated for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer backbones, leading to materials with tailored properties for specific applications.
- Nanotechnology : Research into nanocarriers for drug delivery systems has identified this compound as a potential candidate due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Case Study 1: Synthesis of Antiviral Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of novel antiviral agents based on Boc-methoxymethyl-pyrrolidine carboxylic acid derivatives. The researchers modified the pyrrolidine ring and evaluated the antiviral activity against HIV and HCV. Results indicated that certain derivatives exhibited significant inhibition of viral replication, suggesting a pathway for developing new antiviral therapies.
Case Study 2: Asymmetric Synthesis of Amino Acids
In another research article from Organic Letters, scientists demonstrated the use of Boc-methoxymethyl-pyrrolidine carboxylic acid as a chiral auxiliary in the asymmetric synthesis of amino acids. The methodology allowed for high yields and excellent enantioselectivity, showcasing the compound's utility in producing valuable building blocks for pharmaceuticals.
Data Tables
Application Area | Description |
---|---|
Medicinal Chemistry | Prodrug design, peptide synthesis, antiviral and anticancer research |
Organic Synthesis | Chiral auxiliary, functionalization reactions |
Material Science | Polymer chemistry, nanotechnology |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves:
- Pyrrolidine Core Functionalization : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation, often requiring strong bases (e.g., NaH) and anhydrous conditions to prevent hydrolysis .
- Boc Protection : Esterification using tert-butoxycarbonyl (Boc) anhydride in the presence of a catalyst like DMAP and a base (e.g., triethylamine) in dichloromethane at 0–20°C .
- Carboxylic Acid Formation : Oxidation or hydrolysis of a precursor group (e.g., ester to carboxylic acid) under controlled pH and temperature .
- Purification : Recrystallization or chromatography (HPLC) to achieve >95% purity .
Q. How can researchers characterize the compound and confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxymethyl protons (δ ~3.3–3.5 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H] ion) and purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm; carboxylic acid: ~2500–3300 cm broad O-H stretch) .
Q. What are common impurities in the synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted Boc-protected intermediates or over-alkylated derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane) .
- Hydrolysis Products : Methoxymethyl group hydrolysis under acidic conditions. Use anhydrous solvents and inert atmospheres during alkylation .
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of alkylating agent) and employ scavenger resins to quench excess reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., alkylation), reducing side reactions and improving consistency .
- Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine) to accelerate Boc protection while minimizing racemization .
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., THF vs. DCM), and reaction time to identify Pareto-optimal conditions .
Q. What strategies address stereochemical challenges during functionalization of the pyrrolidine ring?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereochemistry at C3 .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective methoxymethyl group installation .
- Dynamic Resolution : Leverage kinetic resolution during crystallization or enzymatic hydrolysis to isolate desired enantiomers .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate derivatives) to assign peaks accurately .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental NMR assignments .
- Collaborative Reproducibility : Replicate synthesis protocols from multiple sources to identify batch-specific variability (e.g., solvent purity effects) .
Q. What methodologies are suitable for evaluating the compound’s biological activity in drug discovery?
- Methodological Answer :
- Target Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for receptors (e.g., GPCRs) .
- In Vitro ADMET : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) to prioritize derivatives .
- Structure-Activity Relationships (SAR) : Systematically modify the methoxymethyl or carboxylic acid groups and test against disease models (e.g., cancer cell lines) .
Q. How can regioselective modifications be achieved without compromising the Boc group?
- Methodological Answer :
- Protecting Group Strategies : Temporarily mask the carboxylic acid (e.g., as a methyl ester) during modifications to prevent Boc cleavage .
- Chemoselective Reagents : Use mild alkylating agents (e.g., Meerwein salts) that preferentially react with amines over esters .
- Microwave-Assisted Synthesis : Accelerate reaction times to reduce side reactions (e.g., Boc deprotection under prolonged heating) .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDROUZGWFRUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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